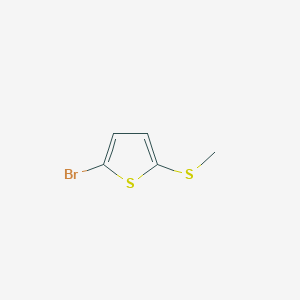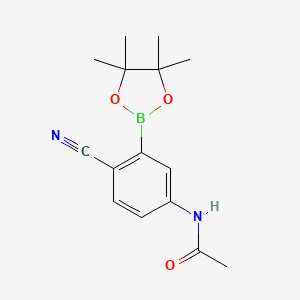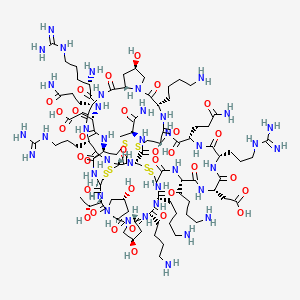
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile is a chemical compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various synthetic applications, particularly in cross-coupling reactions and material science.
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The compound can be synthesized through a borylation reaction involving isophthalonitrile and bis(pinacolato)diboron in the presence of a palladium catalyst.
Hydroboration: Another method involves the hydroboration of isophthalonitrile using borane (BH3) followed by oxidation to form the boronic acid derivative.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over temperature and pressure ensures high yield and purity.
Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Sonogashira Coupling: It can also participate in Sonogashira coupling reactions to form alkynylated products.
Substitution Reactions: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.
Solvents: Reactions are typically carried out in solvents such as toluene, THF, or DMF.
Temperature: Reactions are often conducted at temperatures ranging from 50°C to 100°C.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Alkynylated Products: Resulting from Sonogashira coupling.
Substituted Boronic Acids: Resulting from substitution reactions.
Chemistry:
Cross-Coupling Reactions: The compound is extensively used in cross-coupling reactions to synthesize complex organic molecules.
Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine:
Drug Synthesis: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.
Industry:
Catalyst Development: It is used in the development of new catalysts for industrial chemical processes.
作用機序
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with various substrates. This property makes it highly versatile in catalytic cycles and synthetic applications. The molecular targets and pathways involved depend on the specific reaction it is used in, but generally, it interacts with transition metal catalysts to facilitate bond formation.
類似化合物との比較
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness:
Functional Group Variability: Unlike its analogs, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile contains the isophthalonitrile moiety, which imparts unique reactivity and utility in synthetic chemistry.
This compound's versatility and utility in various fields make it a valuable tool in both academic research and industrial applications. Its ability to facilitate complex chemical transformations underscores its importance in advancing scientific knowledge and technological development.
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)7-11(12)9-17/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXDOCVYTWZFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147333 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-35-3 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863868-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide](/img/structure/B3290241.png)
![N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B3290254.png)
![2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B3290262.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290268.png)
![2,4,6-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290269.png)


![5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3290305.png)






